molecular formula C5H13ClN2O4 B14748277 (Dimethylamino)-N,N-dimethylmethaniminium perchlorate CAS No. 2506-80-1

(Dimethylamino)-N,N-dimethylmethaniminium perchlorate

Katalognummer: B14748277
CAS-Nummer: 2506-80-1
Molekulargewicht: 200.62 g/mol
InChI-Schlüssel: PVKMVGFNRMBRSN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Dimethylamino)-N,N-dimethylmethaniminium perchlorate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a dimethylamino group and a perchlorate anion, which contribute to its reactivity and functionality.

Vorbereitungsmethoden

The synthesis of (Dimethylamino)-N,N-dimethylmethaniminium perchlorate typically involves the reaction of dimethylamine with formaldehyde and perchloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .

Analyse Chemischer Reaktionen

(Dimethylamino)-N,N-dimethylmethaniminium perchlorate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(Dimethylamino)-N,N-dimethylmethaniminium perchlorate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (Dimethylamino)-N,N-dimethylmethaniminium perchlorate involves its interaction with molecular targets through its dimethylamino group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The perchlorate anion also plays a role in the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (Dimethylamino)-N,N-dimethylmethaniminium perchlorate include:

Eigenschaften

CAS-Nummer

2506-80-1

Molekularformel

C5H13ClN2O4

Molekulargewicht

200.62 g/mol

IUPAC-Name

dimethylaminomethylidene(dimethyl)azanium;perchlorate

InChI

InChI=1S/C5H13N2.ClHO4/c1-6(2)5-7(3)4;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

PVKMVGFNRMBRSN-UHFFFAOYSA-M

Kanonische SMILES

CN(C)C=[N+](C)C.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.